Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC
CAS No.:
Cat. No.: VC16256838
Molecular Formula: C31H44N8O8
Molecular Weight: 656.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H44N8O8 |
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Molecular Weight | 656.7 g/mol |
IUPAC Name | tert-butyl N-[1-[[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34) |
Standard InChI Key | FSHIRCDNFQJWRI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC is a pentapeptide derivative with the sequence Boc-Ala-Gly-Pro-Arg-AMC, where the terminal arginine is conjugated to the AMC fluorophore via an amide bond. The inclusion of D-amino acids at the Ala, Pro, and Arg positions introduces stereochemical heterogeneity, potentially altering protease recognition compared to all-L configurations .
Molecular Characteristics
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Molecular Formula:
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Protecting Groups:
The DL configuration complicates crystallization and standardizes no single three-dimensional conformation, which may broaden its utility in probing protease promiscuity .
Synthesis and Purification
The synthesis of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC follows solid-phase peptide synthesis (SPPS) protocols, leveraging Fmoc (fluorenylmethyloxycarbonyl) and Boc chemistry for orthogonal protection .
Key Steps in Synthesis
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Resin Preparation: Rink Amide AM resin is functionalized with 7-Fmoc-aminocoumarin-4-acetic acid to anchor the AMC group .
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Peptide Elongation:
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Deprotection: Sequential removal of Fmoc groups using 20% piperidine in dimethylformamide (DMF) .
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Coupling: Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or similar reagents, with collidine as a base .
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DL-Amino Acid Incorporation: Racemic mixtures of D- and L-amino acids are coupled at specified positions to introduce stereochemical diversity .
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Cleavage and Deprotection: Treatment with 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water liberates the peptide from the resin while removing acid-labile side-chain protections .
Comparative Analysis with AMC and ACC Substrates
Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC belongs to a broader class of fluorogenic substrates that include ACC (7-amino-4-carbamoylmethylcoumarin) derivatives. Key distinctions:
The higher quantum yield of ACC permits lower substrate concentrations but complicates synthesis, making AMC variants like Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC preferable for high-throughput screens .
Case Study: Role in ANP Processing Enzyme Research
In seminal studies, Boc-Ala-Gly-Pro-Arg-AMC (L-configured) identified the ANP processing enzyme’s specificity, demonstrating:
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pH Optimum: Activity peaks at pH 5.5–6.0, consistent with lysosomal proteases .
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Inhibition Profile: Sensitive to cysteine protease inhibitors (e.g., E-64, K11777) but resistant to serine protease inhibitors (e.g., PMSF) .
The DL variant’s resistance to endogenous proteases in cell lysates makes it advantageous for in vitro assays requiring prolonged incubation .
Future Directions
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Engineered Proteases: Use DL substrates to evolve proteases with altered stereoselectivity for industrial applications.
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Multiplex Assays: Combine with ACC substrates for parallel monitoring of multiple protease activities.
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In Vivo Imaging: Develop cell-permeable analogs for real-time protease activity tracking in live systems.
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